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Compound of Interest

Compound Name: rac Desisopropyl Tolterodine-d7

CAS No.: 1346600-20-1

Cat. No.: B585227

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive

bladder. It is extensively metabolized in the liver primarily through two pathways: oxidation of

the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite (5-HMT),

and N-dealkylation.[1][2][3][4][5] The primary metabolic route is mediated by the cytochrome

P450 2D6 (CYP2D6) enzyme, leading to the formation of 5-HMT.[4][5] A secondary pathway,

particularly relevant in individuals with poor CYP2D6 metabolism, involves N-dealkylation via

CYP3A4 to form N-dealkylated tolterodine (NDT).[2][4][5] Further metabolism of these primary

metabolites leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid

metabolites.[4][5]

This application note provides detailed protocols for the chromatographic separation and

quantification of tolterodine and its major metabolites, 5-HMT and NDT, in biological matrices,

primarily human plasma. The methods described are based on High-Performance Liquid
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Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers

high sensitivity and selectivity for bioanalytical studies.

Metabolic Pathway of Tolterodine
The metabolic conversion of tolterodine involves several key enzymatic steps, primarily

occurring in the liver. The major pathway is initiated by CYP2D6, leading to the active

metabolite 5-HMT, while a secondary pathway is mediated by CYP3A4.
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Metabolic pathway of Tolterodine.

Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated

chromatographic methods for the analysis of tolterodine and its metabolites.

Table 1: LC-MS/MS Method Parameters for Tolterodine and its Metabolites
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Parameter Tolterodine

5-
Hydroxymethy
l Tolterodine
(5-HMT)

N-Dealkylated
Tolterodine
(NDT)

Reference

Linearity Range 0.025 - 10 ng/mL 0.025 - 10 ng/mL 0.05 - 10 ng/mL [6]

20.00 - 5000.00

pg/mL

20.00 - 5000.00

pg/mL
- [7][8]

49 - 30,000

pg/mL

46 - 30,000

pg/mL
- [9]

Lower Limit of

Quantitation

(LLOQ)

0.025 ng/mL 0.025 ng/mL 0.05 ng/mL [6]

20.00 pg/mL 20.00 pg/mL - [7][8]

49 pg/mL 46 pg/mL - [9]

Intra-day

Precision

(%RSD)

0.62 - 6.36% 1.38 - 4.22%
Within

acceptable limits
[7][8]

< 11% < 11% - [9]

Inter-day

Precision

(%RSD)

1.73 - 4.84% 1.62 - 4.25%
Within

acceptable limits
[7][8]

< 11% < 11% - [9]

Intra-day

Accuracy
98.75 - 103.56% 98.08 - 104.67%

Within

acceptable limits
[7][8]

Did not exceed

7%

Did not exceed

7%
- [9]

Inter-day

Accuracy
99.20 - 104.40% 98.73 - 103.06%

Within

acceptable limits
[7][8]
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Did not exceed

7%

Did not exceed

7%
- [9]

Table 2: Chromatographic Conditions for Tolterodine and Metabolite Analysis
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Method Column
Mobile
Phase

Flow Rate Detection

Retention
Time
(Tolterodi
ne / 5-
HMT /
NDT)

Referenc
e

LC-MS/MS

Luna

Phenyl-

hexyl (100

x 2.0 mm,

3 µm)

10 mM

ammonium

formate

buffer (pH

3.5)-

methanol

(10:90, v/v)

-

ESI

Positive

Ion Mode

1.4 min /

1.24 min /

1.33 min

[6]

LC-MS/MS

Ascentis

Express

RP amide

(50 mm ×

4.6 mm,

2.7 µm)

10 mM

ammonium

acetate

and

acetonitrile

(20:80, v/v)

0.5 mL/min

MRM

Positive

Mode

~1.9 min /

~1.2 min / -
[7][8]

HILIC-

MS/MS

Silica

column (30

mm x 4.6

mm, 3 µm)

Acetonitrile

-20mM

ammonium

acetate

(70:30, v/v)

-

Positive-

ion mode,

SRM

- [9]

GC-MS - - -

Selected

Ion

Monitoring

- [10]

Stability-

Indicating

HPLC

Reversed-

phase C18

(250 × 4.6

mm), 5 µ

Buffer

solution

(ammoniu

m

dihydrogen

orthophosp

hate) and

methanol

1.5 mL/min UV at 220

nm

- [11]
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(40:60)

with 5 mL/L

Triethylami

ne, pH 7.0

Stability-

Indicating

HPLC

X-terra

C18

(250×4.6

mm), 5.0

µm

Acetonitrile

: 0.1% v/v

phosphoric

acid in

Water

(35:65, v/v)

1.0 mL/min
PDA at 210

nm
~10.0 min [12]

Experimental Protocols
The following are detailed methodologies for the key experiments involved in the

chromatographic separation of tolterodine and its metabolites.

Protocol 1: LC-MS/MS Analysis of Tolterodine, 5-HMT,
and NDT in Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of

tolterodine and its major metabolites.[6]

1. Sample Preparation (Liquid-Liquid Extraction)

To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

Vortex the sample for 30 seconds.

Add 1 mL of methyl t-butyl ether.

Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.

2. Chromatographic Conditions

HPLC System: A high-performance liquid chromatography system capable of gradient

elution.

Column: Luna Phenyl-hexyl column (100 x 2.0 mm, 3 µm particles).

Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) and methanol in a 10:90 (v/v) ratio.

Flow Rate: Isocratic flow at a rate suitable for the column dimensions (e.g., 0.2-0.4 mL/min).

Column Temperature: 40°C.

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) of the transitions for tolterodine, 5-HMT, NDT,

and the internal standard.

Protocol 2: Stability-Indicating HPLC Method for
Tolterodine
This protocol is based on a method developed for the determination of tolterodine in

pharmaceutical dosage forms and can be adapted for metabolite analysis with appropriate

validation.[11]

1. Standard and Sample Preparation

Standard Solution: Prepare a stock solution of tolterodine tartrate in the mobile phase and

dilute to the desired concentration range (e.g., 200-600 µg/mL).
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Sample Solution (Tablets): Weigh and grind tablets to a fine powder. Extract a quantity of

powder equivalent to 20 mg of tolterodine with the mobile phase, sonicate, and dilute to a

final volume of 50 mL. Centrifuge the solution and use the supernatant for injection.

2. Chromatographic Conditions

HPLC System: A standard HPLC system with a UV detector.

Column: Reversed-phase C18 column (250 × 4.6 mm, 5 µm).

Mobile Phase: A mixture of buffer solution (2.88 g/L ammonium dihydrogen orthophosphate

in water) and methanol (40:60, v/v). Add 5 mL/L of triethylamine and adjust the pH to 7.0 with

orthophosphoric acid.

Flow Rate: 1.5 mL/min.

Detection Wavelength: 220 nm.

Injection Volume: 20 µL.

3. Forced Degradation Studies

To assess the stability-indicating nature of the method, stress studies can be performed:

Acid/Base Hydrolysis: Treat the drug substance with 1N HCl or 1N NaOH and heat.

Oxidative Degradation: Treat the drug substance with hydrogen peroxide.

Thermal Degradation: Expose the solid drug to dry heat.

Photochemical Degradation: Expose the drug solution to UV light.

Experimental Workflow
The general workflow for the analysis of tolterodine and its metabolites in a biological matrix is

depicted below.
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General workflow for bioanalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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